Cas no 862830-96-4 (2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)

2-(1,2-Dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide is a synthetic indole-derived compound featuring a morpholine-substituted propylamide moiety. Its structural design combines an indole core with a ketocarbonyl linker and a morpholine-terminated side chain, offering potential utility in medicinal chemistry and biochemical research. The compound’s key advantages include its modular scaffold, which allows for further functionalization, and the presence of a morpholine group, enhancing solubility and bioavailability. The indole and carbonyl functionalities may facilitate interactions with biological targets, making it a candidate for exploratory studies in enzyme inhibition or receptor modulation. Its well-defined synthetic pathway ensures reproducibility for research applications.
2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide structure
862830-96-4 structure
Product Name:2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide
CAS No:862830-96-4
MF:C19H25N3O3
MW:343.42010474205
CID:6085708
PubChem ID:7087252
Update Time:2025-10-29

2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide
    • 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide
    • 1H-Indole-3-acetamide, 1,2-dimethyl-N-[3-(4-morpholinyl)propyl]-α-oxo-
    • 2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide
    • F0675-0546
    • 862830-96-4
    • AKOS024594967
    • 2-(1,2-dimethylindol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide
    • Inchi: 1S/C19H25N3O3/c1-14-17(15-6-3-4-7-16(15)21(14)2)18(23)19(24)20-8-5-9-22-10-12-25-13-11-22/h3-4,6-7H,5,8-13H2,1-2H3,(H,20,24)
    • InChI Key: DQXDOROVEGCDNO-UHFFFAOYSA-N
    • SMILES: C(NCCCN1CCOCC1)(=O)C(C1C2=C(N(C)C=1C)C=CC=C2)=O

Computed Properties

  • Exact Mass: 343.18959167g/mol
  • Monoisotopic Mass: 343.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 63.6Ų

2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide Pricemore >>

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Additional information on 2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide

Introduction to 2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide (CAS No. 862830-96-4)

2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide (CAS No. 862830-96-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of indole and morpholine, two important heterocyclic compounds with a wide range of biological activities. The unique structural features of this molecule make it a promising candidate for various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer.

The chemical structure of 2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide consists of an indole ring substituted with two methyl groups at positions 1 and 2, a morpholine moiety attached to a propyl chain, and an acetamide group. The combination of these functional groups imparts specific pharmacological properties to the molecule, making it a subject of extensive study in both academic and industrial settings.

Recent research has highlighted the potential of 2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide as a potent inhibitor of certain enzymes involved in neurodegenerative processes. For instance, studies have shown that this compound can effectively inhibit the activity of beta-secretase (BACE1), an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. By targeting BACE1, this compound may help reduce the production of amyloid-beta peptides, which are known to form toxic aggregates in the brain and contribute to neuronal damage.

In addition to its potential in neurodegenerative diseases, 2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide has also shown promise as an antitumor agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism by which it exerts its antitumor effects is thought to involve the modulation of signaling pathways that regulate cell survival and proliferation.

The pharmacokinetic properties of 2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further development as a drug candidate. However, challenges such as improving its solubility and reducing potential side effects are still being addressed through ongoing research efforts.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-y l)propyl - 2 - oxoacetamide in human subjects. Early results from phase I trials have been promising, with the compound demonstrating acceptable safety profiles and preliminary evidence of therapeutic benefit. These findings have paved the way for more advanced clinical trials to further investigate its potential as a treatment for various diseases.

In conclusion, 2-(1 , 2 - dimethyl - 1 H - indol - 3 - yl ) - N - 3 - ( morpholin - 4 - yl ) prop yl - 2 - oxoacetamide (CAS No. 862830 - 96 - 4) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and promising biological activities make it a valuable candidate for the development of novel therapeutics targeting neurodegenerative diseases and cancer. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play an important role in improving patient outcomes and advancing medical science.

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